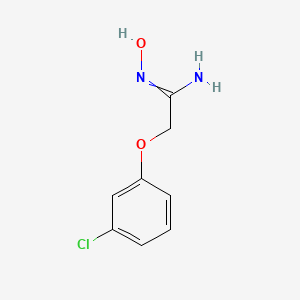
2-(3-Chlorophenoxy)-N-hydroxyacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Chlorophenoxy)propionic acid” is a chiral phenoxy acid herbicide . It’s also known as “Cloprop” and belongs to the phenoxypropionic class of compounds .
Synthesis Analysis
There are several methods for synthesizing compounds with a piperazine ring, which might be relevant to “2-(3-Chlorophenoxy)-N-hydroxyacetimidamide”. For instance, one method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular formula of “2-(3-Chlorophenoxy)propionic acid” is C9H9ClO3 . Its structure includes a propionic acid group attached to a 3-chlorophenoxy group .
Chemical Reactions Analysis
Piperazine-based compounds have been screened for their inhibition activity against the SARS-CoV-2 protease enzyme . The docking studies showed that all the ligands have been docked with negative dock energy onto the target protease protein .
Physical and Chemical Properties Analysis
The molecular weight of “2-(3-Chlorophenoxy)propionic acid” is 200.62 g/mol . The pKa of this compound is 3.62(4), indicating that it will exist entirely in the anion form in the environment .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-2-1-3-7(4-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJNDLYGDWVOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
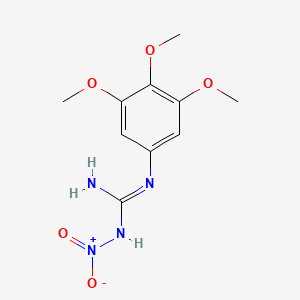


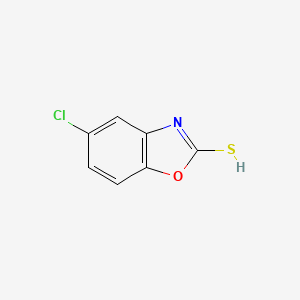
![(2E)-4-[(2-ethyl-6-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B7788722.png)
![4-[(2-Methoxybenzyl)amino]-4-oxobut-2-enoic acid](/img/structure/B7788726.png)
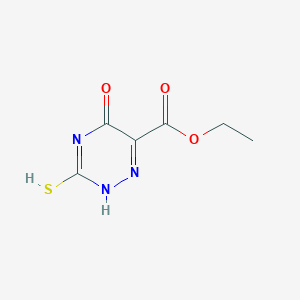


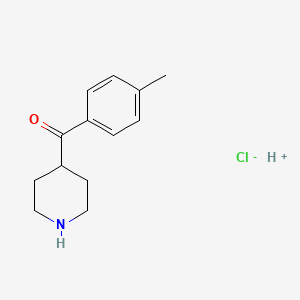

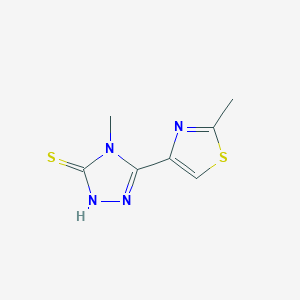
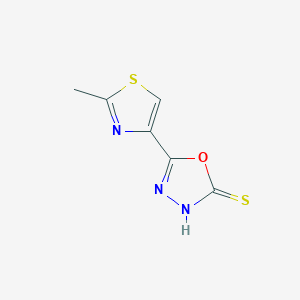
![1-[2-[(4-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7788796.png)
